
2-(4-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide, also known as MCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MCA is a member of the coumarin family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-coagulant properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research indicates that derivatives of 2-(4-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide have been synthesized and evaluated for their antibacterial activities. For instance, the synthesis of thiazolidinones and coumarin moieties has led to compounds showing significant activity against various bacterial strains such as E. coli, S. aureus, and B. subtilis. These studies underscore the potential of such compounds in the development of new antibacterial agents (Hamdi et al., 2012). Similarly, another study synthesized new derivatives of 4-hydroxy-chromen-2-one, demonstrating high levels of bacteriostatic and bactericidal activity, highlighting the potential of these compounds in combating bacterial infections (Behrami & Dobroshi, 2019).
Antioxidant Properties
Compounds based on the 2-(4-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide structure have also been investigated for their antioxidant properties. A study exploring the synthesis of new coumarin derivatives found that these compounds exhibited excellent antioxidant activity, comparable to ascorbic acid. This suggests their utility in oxidative stress-related applications (Čačić et al., 2010). Another research effort synthesized coumarin derivatives and evaluated their antioxidant activity using various methods, such as DPPH and hydrogen peroxide assays, showing promising results (Kadhum et al., 2011).
Synthesis and Characterization
The process of synthesizing and characterizing compounds related to 2-(4-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide has been a subject of interest for researchers aiming to explore the chemical properties and potential applications of these molecules. Studies have reported the successful synthesis of novel coumarins complemented by quantum chemical studies to understand their structural and electronic properties (Al-Amiery et al., 2016). This research provides insights into the molecular orbitals and contributions of individual atoms, laying the groundwork for further applications in various fields.
Fluorescent Probes for Metal Ions
Research into amide-containing coumarin fluorescent probes has shown that these compounds can act as selective sensors for metal ions such as Fe3+ and Cu2+, exhibiting fluorescence quenching effects. This selectivity for metal ions highlights their potential use in chemical sensing and environmental monitoring applications (Guo, 2013).
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-(2-oxochromen-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-12-2-6-15(7-3-12)22-11-17(20)19-14-5-8-16-13(10-14)4-9-18(21)23-16/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYAKZOKAUDXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322342 |
Source


|
| Record name | 2-(4-methylphenoxy)-N-(2-oxochromen-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726579 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide | |
CAS RN |
708999-97-7 |
Source


|
| Record name | 2-(4-methylphenoxy)-N-(2-oxochromen-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

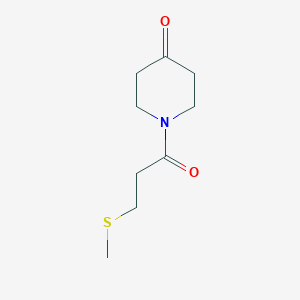
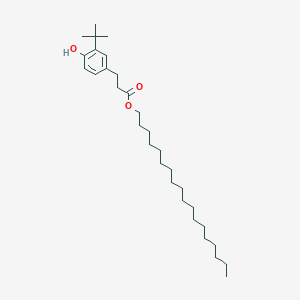
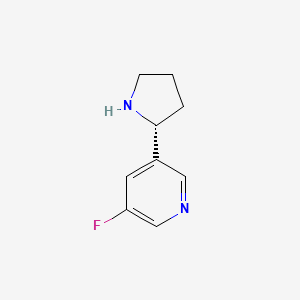
![3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2726451.png)
![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide](/img/structure/B2726452.png)
![6-Amino-7-(benzenesulfonyl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2726453.png)
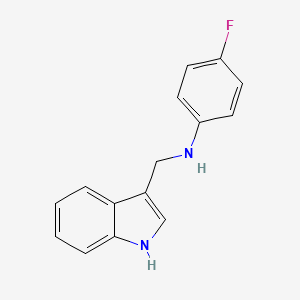
![1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2726456.png)
![N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2726457.png)
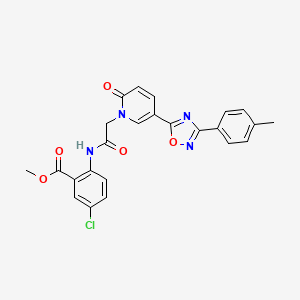
![3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)
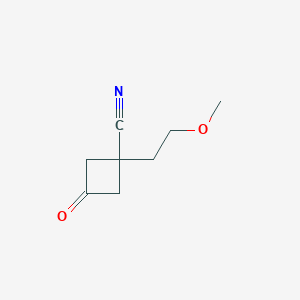
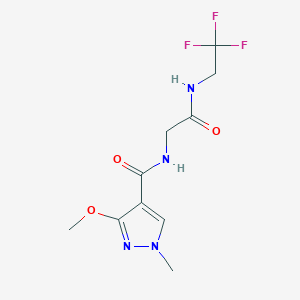
![3-Cyclopropyl-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2726468.png)